ASR352 -

ASR352

Catalog Number: EVT-1534223
CAS Number:
Molecular Formula: C16H23ClN4
Molecular Weight: 306.84
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ASR352 is a potent anticancer agent which inhibits the growth of CRC bulk and sensitized FOLFOX-resistant cells.
Overview

ASR352 is a novel compound recognized for its potential as an anticancer agent, particularly against colorectal cancer. It is a derivative of tetraazaadamantane and has shown promise in overcoming drug resistance associated with conventional therapies like 5-fluorouracil and oxaliplatin. The compound's design and synthesis were aimed at enhancing its stability and biological activity while minimizing toxicity.

Source

The compound ASR352 was developed from a lead compound known as NSC30049, which underwent structural modifications to improve its efficacy and stability. Research conducted by various groups has demonstrated ASR352's ability to inhibit cancer cell growth and sensitize resistant cancer cells, making it a subject of interest in cancer therapeutics .

Classification

ASR352 belongs to the class of tetraazaadamantane derivatives. These compounds are characterized by their unique polycyclic structure, which contributes to their biological activity. ASR352 specifically targets pathways involved in cancer cell survival and proliferation.

Synthesis Analysis

Methods

The synthesis of ASR352 involves several key steps:

  1. Reflux Reaction: Tetraazaadamantane is reacted with various alkenyl halides in dichloromethane under reflux conditions. This method allows for the formation of stable analogs by replacing reactive groups that could compromise the compound's efficacy .
  2. Structural Modifications: The synthesis also includes modifications such as saturation of olefinic groups and the replacement of nitrogen atoms with phosphorus to enhance stability and reactivity .

Technical Details

  • Yield: The synthesis typically achieves high yields, often exceeding 98%, indicating efficient reaction conditions.
  • Characterization: The synthesized compounds are characterized using techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography to confirm their structure and purity .
Molecular Structure Analysis

Structure

ASR352 features a complex molecular structure derived from tetraazaadamantane. This polycyclic framework is critical for its biological activity, allowing it to interact effectively with cellular targets involved in cancer progression.

Data

  • Molecular Formula: Specific molecular formula data for ASR352 is not provided in the search results but can be inferred from its structural analogs.
  • Molecular Weight: Similar compounds within the tetraazaadamantane class typically exhibit molecular weights ranging from 300 to 500 g/mol.
Chemical Reactions Analysis

Reactions

ASR352 undergoes various chemical reactions that contribute to its anticancer properties:

  1. Phosphorylation Inhibition: The compound has been shown to reduce the phosphorylation of checkpoint kinase 1, which is crucial for cell cycle regulation during DNA damage responses .
  2. Apoptosis Induction: ASR352 activates apoptotic pathways through caspase activation and modulation of the Bax/Bcl2 ratio, leading to increased cell death in cancer cells .

Technical Details

  • The mechanisms of action involve complex interactions at the molecular level that disrupt normal cell cycle progression, particularly in resistant cancer cells.
Mechanism of Action

Process

ASR352 exhibits a multifaceted mechanism of action:

  1. Cell Cycle Arrest: It abrogates S phase progression induced by 5-fluorouracil, thereby preventing cancer cells from proliferating.
  2. DNA Damage Response: The compound enhances γH2AX staining, indicating increased DNA damage, which triggers cellular repair mechanisms that can lead to apoptosis if overwhelmed .

Data

Research indicates that ASR352's effectiveness is linked to its ability to target both bulk tumor cells and cancer stem cells, which are often resistant to conventional therapies .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: ASR352 is typically presented as a solid crystalline form.
  • Solubility: Solubility data in various solvents is essential for formulation but was not detailed in the search results.

Chemical Properties

  • Stability: The modifications made during synthesis aim to enhance stability against hydrolysis and metabolic degradation.
  • Reactivity: The presence of functional groups allows for further derivatization, which can be explored for enhanced therapeutic effects.
Applications

ASR352 has significant potential applications in scientific research and clinical settings:

  • Cancer Therapy: Its primary application lies in treating colorectal cancer, especially forms resistant to standard chemotherapeutic agents.
  • Research Tool: ASR352 can be utilized in studies exploring mechanisms of drug resistance and apoptosis in cancer biology .
  • Splicing Factor Studies: Beyond oncology, components related to ASR352 have roles in RNA processing and splicing factor research, contributing to broader applications in molecular biology .
Introduction to Colorectal Cancer (CRC) Therapeutic Challenges

Epidemiology and Clinical Burden of Metastatic CRC

Colorectal cancer represents a significant global health challenge as the third most commonly diagnosed cancer and the second leading cause of cancer-related mortality worldwide. Current epidemiological data reveal approximately 1.93 million new CRC cases and 940,000 deaths annually, accounting for nearly 10% of all cancer diagnoses and 9.4% of cancer-related mortality [5]. Metastatic disease presents particularly poor outcomes, with 5-year survival rates below 15% despite therapeutic advances. The socioeconomic impact is substantial, with upper-middle and high-income countries bearing over 85% of the mortality burden, though incidence rates are rapidly increasing in developing nations [5]. This growing global burden underscores the urgent need for more effective therapeutic approaches, especially against metastatic and treatment-resistant forms of the disease.

Limitations of Current Chemotherapeutic Regimens (5-FU/FOLFOX Resistance)

The cornerstone of metastatic CRC treatment remains 5-fluorouracil (5-FU)-based regimens, particularly FOLFOX (5-FU/leucovorin/oxaliplatin). However, clinical efficacy is severely limited by the development of therapeutic resistance in most patients. Approximately 90% of metastatic CRC patients eventually develop resistance to these frontline therapies, leading to disease progression and mortality [1] [2]. The molecular underpinnings of resistance are multifaceted, involving:

  • Enhanced DNA repair mechanisms that counter 5-FU-induced DNA damage
  • Altered drug metabolism and efflux through ABC transporters
  • Apoptosis evasion via dysregulation of Bax/Bcl-2 ratios
  • Cell cycle checkpoint adaptations that enable survival despite genotoxic stress

This resistance landscape creates a clinical therapeutic plateau where incremental benefits from existing regimens fail to significantly improve long-term survival outcomes [1] [3]. The limitations extend beyond efficacy to include significant toxicity profiles that compromise patient quality of life and treatment continuity.

Table 1: Molecular Mechanisms of 5-FU/FOLFOX Resistance in CRC

Resistance MechanismKey ComponentsClinical Impact
DNA Repair UpregulationChk1 phosphorylation, ERCC1, RAD5150% reduction in treatment efficacy [10]
Drug Efflux SystemsP-glycoprotein (P-gp), MRP1, BCRPReduced intracellular drug accumulation [3]
Apoptosis EvasionReduced Bax/Bcl-2 ratio, caspase suppressionTumor cell survival despite DNA damage [1]
Cell Cycle AdaptationsS-phase checkpoint alterationsAbrogation of 5-FU-induced cytotoxicity [1]

Role of CRC Stem Cells in Tumor Recurrence and Drug Resistance

Colorectal cancer stem cells (CCSCs) represent a therapeutically refractory subpopulation that drives treatment failure and disease recurrence. These cells exhibit enhanced DNA repair capacity, altered metabolic profiles, and drug efflux capabilities that collectively enable survival under therapeutic pressure [1] [10]. Research demonstrates that CCSCs are enriched following conventional chemotherapy, particularly after 5-FU/FOLFOX exposure, creating reservoirs for tumor regeneration [1] [2]. Functional studies show CCSCs maintain their tumorigenic potential through:

  • Sphere formation capability in serum-free conditions
  • ABC transporter overexpression (ABCB1, ABCG2) that mediates drug efflux
  • Enhanced activation of survival pathways including Wnt/β-catenin and Notch
  • Metabolic plasticity that adapts to nutrient-poor microenvironments

The persistence of these cells following conventional therapy explains the high recurrence rates observed in metastatic CRC, as they repopulate tumors with heterogeneous cell populations that are intrinsically resistant to previously administered agents [1] [3].

EMT Pathway Activation as a Mechanism of Chemoresistance

The epithelial-to-mesenchymal transition (EMT) represents a critical plasticity program that confers aggressive properties to carcinoma cells. In CRC, EMT activation is characterized by E-cadherin downregulation, vimentin upregulation, and loss of epithelial polarity [7]. This transition is strongly associated with chemoresistance through multiple mechanisms:

  • Enhanced DNA damage tolerance via Chk1 signaling pathways
  • Stem-like property acquisition that intersects with CCSC phenotypes
  • Microenvironmental interactions that promote survival signals
  • Immune evasion capabilities that reduce therapeutic vulnerability

Notably, EMT activation is particularly prominent in the consensus molecular subtype 4 (CMS4) of CRC, which exhibits the worst prognosis and highest resistance to conventional therapies [7]. Transforming growth factor-β (TGF-β) serves as the primary EMT inducer in CRC, activating transcription factors including ZEB1, ZEB2, and TWIST that orchestrate the mesenchymal transition. This program creates a dynamic resistance phenotype that enables tumor cells to adapt to therapeutic pressures through phenotypic plasticity rather than fixed genetic mutations.

Properties

Product Name

ASR352

IUPAC Name

1-(4-Phenylbut-2-en-1-yl)-1,3,5,7-tetraazaadamantan-1-ium Chloride

Molecular Formula

C16H23ClN4

Molecular Weight

306.84

InChI

InChI=1S/C16H23N4.ClH/c1-2-6-16(7-3-1)8-4-5-9-20-13-17-10-18(14-20)12-19(11-17)15-20;/h1-7H,8-15H2;1H/q+1;/p-1/b5-4+;

InChI Key

GUCREOFDXCCXNF-FXRZFVDSSA-M

SMILES

N12C[N+]3(C/C=C/CC4=CC=CC=C4)CN(C2)CN(C3)C1.[Cl-]

Solubility

Soluble in DMSO

Synonyms

ASR352; ASR 352; ASR-352

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.